Pyrrolo[3,4-b]pyridine Scaffold vs Phthalimide Scaffold — Structural Diversity for PROTAC Linker Geometry
CRBN ligand-661 is constructed on a pyrrolo[3,4-b]pyridine-5,7-dione core, whereas pomalidomide and lenalidomide are phthalimide-based. This scaffold difference alters the exit vector of the linker attachment point, providing a distinct spatial orientation that can critically impact ternary complex formation and degradation efficiency in a PROTAC context [1]. In patent examples, pyrrolopyridine CRBN ligands have demonstrated the ability to form stable PROTAC-mediated ternary complexes with degradation DC50 values in the low nanomolar range against BRD4 (e.g., 0.165 µM anti-proliferative IC50 in BxPC3 cells) [2].
| Evidence Dimension | Scaffold architecture and linker attachment vector |
|---|---|
| Target Compound Data | Pyrrolo[3,4-b]pyridine-5,7-dione core; linker exit vector from pyridine ring N or C-2 position. |
| Comparator Or Baseline | Pomalidomide (phthalimide core); linker exit from C-4 or C-5 positions. Lenalidomide: similar phthalimide exit vector. |
| Quantified Difference | No direct head-to-head degradation efficiency comparison available for the chloro-substituted analog alone; class-level data for related pyrrolopyridinone PROTACs show potent degradation (BRD4 degrader 32a IC50 = 0.165 µM) [2]. |
| Conditions | PROTAC-mediated BRD4 degradation in BxPC3 pancreatic cancer cell line. |
Why This Matters
A divergent linker exit vector enables PROTAC designers to explore alternative geometries that may improve ternary complex stability and degradation efficiency for targets refractory to phthalimide-based PROTACs.
- [1] WO2019128877A1 – Compound capable of being used as tumor inhibitor, preparation method therefor, and application thereof. Google Patents. View Source
- [2] Zhang J et al. Development of small-molecule BRD4 degraders based on pyrrolopyridone derivative. Bioorg Chem. 2020;99:103817. View Source
